molecular formula C11H11N3O6S B14388659 Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate CAS No. 89860-82-2

Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate

Cat. No.: B14388659
CAS No.: 89860-82-2
M. Wt: 313.29 g/mol
InChI Key: JHBXYAFQTHKOEJ-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a dinitrophenyl group, and a carboxylate ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate typically involves the condensation of 2,4-dinitrophenylhydrazine with a suitable thiazolidine derivative under acidic conditions. The reaction is usually carried out in a refluxing solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate involves its interaction with various molecular targets. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The thiazolidine ring may also play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.

    Thiazolidine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

Methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate is unique due to the combination of the dinitrophenyl group and the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

89860-82-2

Molecular Formula

C11H11N3O6S

Molecular Weight

313.29 g/mol

IUPAC Name

methyl 3-(2,4-dinitrophenyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C11H11N3O6S/c1-20-11(15)10-5-21-6-12(10)8-3-2-7(13(16)17)4-9(8)14(18)19/h2-4,10H,5-6H2,1H3

InChI Key

JHBXYAFQTHKOEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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